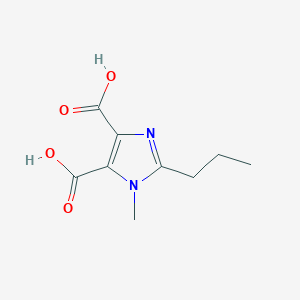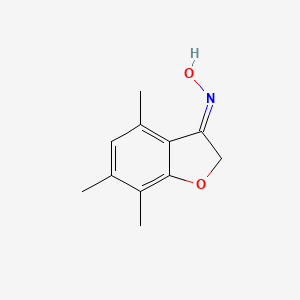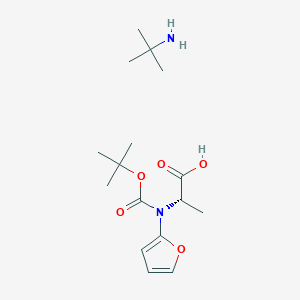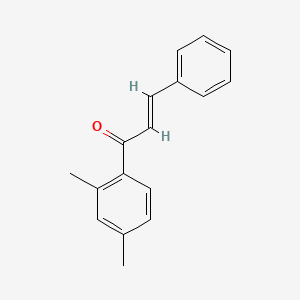![molecular formula C18H19FN4O3 B3162858 2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide CAS No. 882081-62-1](/img/structure/B3162858.png)
2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide
Vue d'ensemble
Description
“2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide” is a chemical compound with the CAS number 882081-62-1 . It has a molecular formula of C18H19FN4O3 .
Molecular Structure Analysis
The molecular structure of “2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide” consists of a piperazine ring substituted with a 4-fluorophenyl group and an acetamide group that is further substituted with a 3-nitrophenyl group . The molecular weight of the compound is 358.37 .Applications De Recherche Scientifique
Flunarizine Synthesis : A study by Shakhmaev, Sunagatullina, and Zorin (2016) discusses the synthesis of flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. This process involves the amination of cinnamyl alcohol with 1-[bis(4-fluorophenyl)methyl]piperazine, demonstrating the use of similar compounds in drug synthesis (Shakhmaev, Sunagatullina, & Zorin, 2016).
Antibacterial Activities : Srivastava et al. (2008) describe the design and synthesis of novel piperazinylaryloxazolidinones with heteroaryl groups. These compounds, including variants of 2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide, showed superior antibacterial activities compared to linezolid, even against linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008).
Characterization of Potential Pesticides : A paper by Olszewska, Tarasiuk, and Pikus (2011) characterizes N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide, as potential pesticides through X-ray powder diffraction studies (Olszewska, Tarasiuk, & Pikus, 2011).
Antibacterial and Anticancer Properties : Alharbi and Alshammari (2019) synthesized new fluorine-substituted amino-1,2,4-triazines from aryl-amination of related acetamide compounds. These analogs displayed significant antibacterial activity against various bacterial strains and were evaluated for anticancer properties (Alharbi & Alshammari, 2019).
Antiproliferative Activity through VEGFR-2 Inhibition : Hassan et al. (2021) synthesized 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, which demonstrated high anticancer activity and VEGFR-2 inhibitory activity. This study highlights the potential of similar compounds in targeted cancer therapy (Hassan et al., 2021).
Isoxazolinyl Oxazolidinones as Antibacterial Agents : Varshney et al. (2009) synthesized a series of isoxazolinyl oxazolidinones, demonstrating their potent antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This research highlights the utility of related compounds in developing new antibacterial agents (Varshney et al., 2009).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c19-14-4-6-16(7-5-14)22-10-8-21(9-11-22)13-18(24)20-15-2-1-3-17(12-15)23(25)26/h1-7,12H,8-11,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJMNXOGZTYMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B3162791.png)





![Methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate](/img/structure/B3162841.png)
![4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt](/img/structure/B3162844.png)
![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)
![2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B3162850.png)

